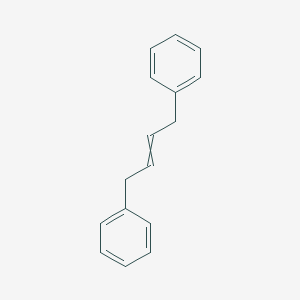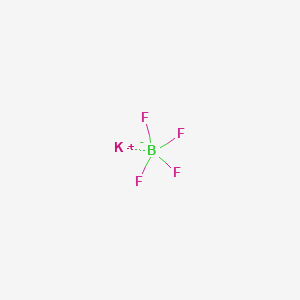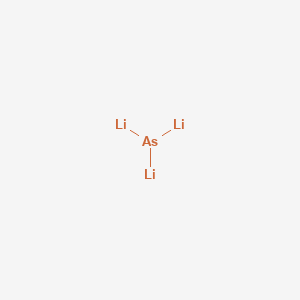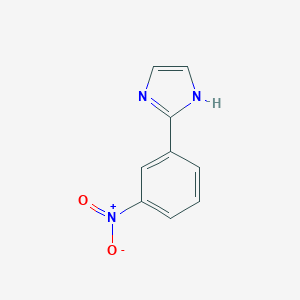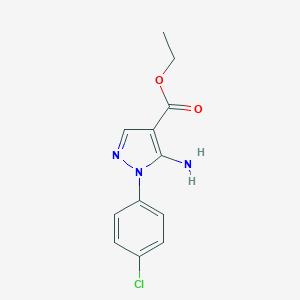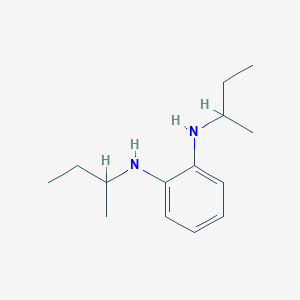
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)-, also known as BMBP, is a chemical compound that belongs to the class of aromatic amines. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- is not fully understood, but it is believed to involve the formation of stable complexes with various biomolecules, such as DNA and proteins. These complexes can interfere with the normal functioning of these biomolecules, leading to cell death or inhibition of cell growth.
Effets Biochimiques Et Physiologiques
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been shown to have several biochemical and physiological effects, including anti-cancer properties, drug delivery capabilities, and heavy metal ion detection. It has also been shown to be relatively non-toxic, making it a promising candidate for further research and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- is its ease of synthesis and relatively low cost. It can also form stable complexes with various biomolecules, making it a versatile tool for scientific research. However, one of the limitations of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)-. One area of interest is the development of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)--based drug delivery systems for the treatment of cancer and other diseases. Another area of interest is the synthesis of novel polymers and materials using 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- as a building block. Additionally, further research is needed to fully understand the mechanism of action of 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- and its potential applications in environmental chemistry.
Méthodes De Synthèse
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- can be synthesized through a multi-step process starting with the reaction of 1,2-dibromoethane with aniline to obtain 1,2-bis(phenylamino)ethane. This compound is then reacted with isobutylene to obtain 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)-. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been extensively studied for its potential applications in various fields, including medicine, material science, and environmental chemistry. In medicine, 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been shown to have anti-cancer properties and can inhibit the growth of several cancer cell lines. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In material science, 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been used as a building block for the synthesis of novel polymers and materials. In environmental chemistry, 1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- has been studied for its potential use as a sensor for detecting heavy metal ions in water.
Propriétés
Numéro CAS |
13482-10-5 |
|---|---|
Nom du produit |
1,2-Benzenediamine, N,N'-bis(1-methylpropyl)- |
Formule moléculaire |
C14H24N2 |
Poids moléculaire |
220.35 g/mol |
Nom IUPAC |
1-N,2-N-di(butan-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C14H24N2/c1-5-11(3)15-13-9-7-8-10-14(13)16-12(4)6-2/h7-12,15-16H,5-6H2,1-4H3 |
Clé InChI |
ZGDGVGVOFIGJIE-UHFFFAOYSA-N |
SMILES |
CCC(C)NC1=CC=CC=C1NC(C)CC |
SMILES canonique |
CCC(C)NC1=CC=CC=C1NC(C)CC |
Autres numéros CAS |
13482-10-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



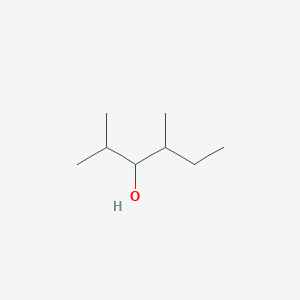
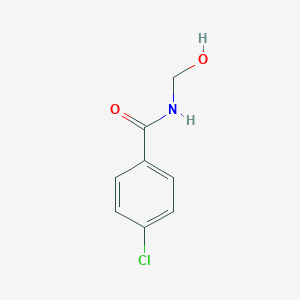

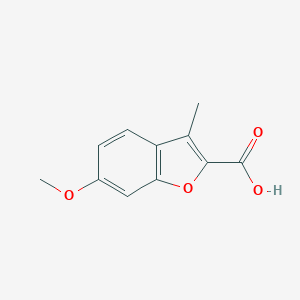
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B75884.png)

